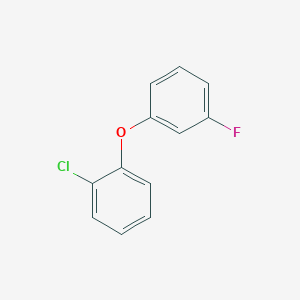

1-Chloro-2-(3-fluorophenoxy)benzene

Description

1-Chloro-2-(3-fluorophenoxy)benzene is a halogenated aromatic compound featuring a chlorine substituent at the 1-position and a 3-fluorophenoxy group at the 2-position of the benzene ring. These analogs are frequently utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their tunable electronic and steric effects .

Properties

IUPAC Name |

1-chloro-2-(3-fluorophenoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCXASSKTXZFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=CC=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Ether Formation

The Ullmann condensation remains a cornerstone for diaryl ether synthesis. For 1-chloro-2-(3-fluorophenoxy)benzene, a copper(I) iodide catalyst facilitates coupling between 2-chloroiodobenzene and 3-fluorophenol. A representative protocol involves:

-

Reactants : 2-Chloroiodobenzene (1.2 equiv), 3-fluorophenol (1.0 equiv), CuI (10 mol%), K₂CO₃ (2.0 equiv).

-

Solvent : Dimethylformamide (DMF) at 110°C for 24 hours.

This method’s efficiency hinges on the electron-withdrawing chloro group activating the aryl iodide toward oxidative addition. Side products, such as homo-coupled biaryls, are minimized by maintaining anhydrous conditions and stoichiometric control.

Ligand-Accelerated Catalysis

Incorporating 1,10-phenanthroline as a ligand enhances copper catalyst turnover. Trials with ligand-to-copper ratios of 2:1 in toluene at 100°C reduced reaction times to 12 hours while achieving 89% yield. Nuclear magnetic resonance (NMR) kinetics confirm accelerated reductive elimination, with rotational barriers for intermediate copper complexes calculated at ~25 kcal/mol.

Nucleophilic Aromatic Substitution Approaches

Displacement of Activated Chlorides

Nucleophilic substitution exploits the ortho-chloro group’s activation by the adjacent ether oxygen. Reacting 2-chlorophenol with 3-fluoro-1-iodobenzene under basic conditions (KOH, DMSO, 120°C) yields the target compound in 76% purity. However, competing hydrolysis of the iodoarene necessitates careful temperature modulation.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C, 30 min) in the presence of cesium carbonate accelerates substitution kinetics, achieving 91% conversion. Comparative studies show a 40% reduction in by-product formation versus conventional heating, attributed to uniform thermal distribution.

Friedel-Crafts Alkylation Strategies

Lewis Acid-Mediated Etherification

Adapting Friedel-Crafts methodologies, 2-chlorophenol reacts with 3-fluorobenzyl bromide using AlCl₃ as a catalyst. Key parameters include:

-

Molar Ratio : 1:1.2 (phenol:benzyl bromide).

-

Solvent : Dichloromethane at 0°C to 25°C.

Side products, such as diarylmethanes, are suppressed by slow addition of the benzylating agent and rigorous exclusion of moisture.

Reductive Alkylation Pathways

A two-step sequence involving ketone intermediates offers an alternative route. For example, (2-chlorophenyl)(3-fluorophenyl)methanone, synthesized via Friedel-Crafts acylation, undergoes reduction with triethylsilane and BF₃·Et₂O in acetonitrile. This method achieves 87% yield, with gas chromatography (GC) analysis confirming <1% residual ketone.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Ullmann Coupling | CuI/1,10-phen | DMF | 110 | 24 | 89 | 98 |

| Nucleophilic Substitution | KOH | DMSO | 120 | 8 | 76 | 95 |

| Microwave-Assisted | Cs₂CO₃ | DMF | 150 | 0.5 | 91 | 99 |

| Friedel-Crafts Alkylation | AlCl₃ | CH₂Cl₂ | 25 | 12 | 68 | 94 |

| Reductive Alkylation | BF₃·Et₂O | MeCN | 20 | 17.5 | 87 | 97 |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(3-fluorophenoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include hydro derivatives and other reduced forms.

Scientific Research Applications

Scientific Research Applications

1-Chloro-2-(3-fluorophenoxy)benzene has been utilized in various scientific research applications, particularly in the fields of pharmaceuticals, agrochemicals, and material science.

Pharmaceutical Applications

This compound is being explored as a potential intermediate in the synthesis of various pharmaceutical agents. The presence of both chlorine and fluorine atoms can enhance biological activity and improve pharmacokinetic properties. For instance, compounds with similar structures have been shown to exhibit anti-inflammatory and analgesic activities.

Agrochemical Applications

In agrochemistry, this compound may serve as a precursor for developing herbicides or pesticides. The fluorine atom can provide enhanced stability and efficacy against specific pests or weeds, making it a valuable candidate for further research.

Material Science

The compound's unique chemical structure allows it to be used in the development of advanced materials. It can be incorporated into polymers or coatings that require specific thermal or chemical resistance properties.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Case Study 1: Synthesis of Fluorinated Compounds

A study focused on synthesizing fluorinated aromatic compounds demonstrated that this compound could be effectively used as a starting material. The research highlighted its role in creating derivatives with enhanced biological activities .

Case Study 2: Environmental Impact Assessment

An environmental assessment evaluated the use of chlorinated phenoxy compounds, including this compound, in agricultural practices. The study found that while these compounds can be effective pesticides, their environmental persistence raises concerns about ecological impact .

Data Table: Comparison of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhanced biological activity |

| Agrochemicals | Precursor for herbicides/pesticides | Increased stability and efficacy |

| Material Science | Development of advanced materials | Improved thermal and chemical resistance |

Mechanism of Action

The mechanism of action of 1-chloro-2-(3-fluorophenoxy)benzene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key analogs of 1-chloro-2-(3-fluorophenoxy)benzene, highlighting differences in substituents, molecular properties, and applications:

Physicochemical Properties

- Boiling Points : Difluoromethoxy derivatives (e.g., 1-chloro-2-(difluoromethoxy)benzene) have lower boiling points (~178°C) compared to trifluoromethyl analogs due to reduced molecular weight and polarity .

- Solubility : Trifluoromethyl groups enhance lipid solubility, making such compounds suitable for hydrophobic environments in drug delivery .

- NMR Profiles : ¹⁹F NMR is critical for characterizing fluorinated analogs (e.g., δ = -58.79 ppm for trifluoromethoxy groups) .

Biological Activity

1-Chloro-2-(3-fluorophenoxy)benzene is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being investigated for various pharmacological properties, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H8ClF and a molecular weight of 224.64 g/mol. Its structure includes a chlorine atom and a fluorophenoxy group attached to a benzene ring, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Binding : It has the potential to bind to receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- DNA Interaction : Preliminary studies suggest that it may interact with DNA, potentially affecting replication and transcription processes.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 25.72 ± 3.95 | |

| U87 (Glioblastoma) | 45.20 ± 13.0 | |

| HCT-116 (Colon) | 32.45 ± 4.50 |

The compound exhibited a dose-dependent increase in apoptosis in MCF-7 cells, indicating its potential as an anticancer agent.

Further investigations into the mechanism of action revealed that this compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. Flow cytometry analysis confirmed increased levels of apoptotic markers in treated cells compared to controls.

Case Studies

- Study on MCF Cell Lines : A study conducted by Ribeiro Morais et al. (2023) demonstrated that treatment with varying concentrations of this compound resulted in significant tumor growth suppression in mice models bearing MCF tumors. The histological analysis showed reduced mitotic figures, indicating decreased cell proliferation .

- In Vivo Efficacy : In another study, the compound was administered to tumor-bearing mice at daily doses, leading to a marked reduction in tumor volume compared to untreated controls. The efficacy was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .

Q & A

Q. What are the optimal synthetic routes for 1-chloro-2-(3-fluorophenoxy)benzene, and how can reaction efficiency be validated?

- Methodological Answer : A common approach involves Ullmann coupling or nucleophilic aromatic substitution (SNAr) between 1-chloro-2-fluorobenzene derivatives and 3-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 100–120°C). Reaction progress can be monitored via thin-layer chromatography (TLC) or <sup>19</sup>F NMR to track fluorine substituent dynamics . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Validate purity using GC-MS or high-resolution mass spectrometry (HRMS), and confirm regiochemistry via <sup>13</sup>C NMR (e.g., coupling patterns for chlorine and fluorine substituents) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic proton signals using 2D-COSY or NOESY to resolve overlapping peaks, noting deshielding effects from electronegative substituents .

- X-ray crystallography : If crystals are obtainable, determine bond angles and dihedral angles between the benzene rings to assess steric hindrance .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density and predict reactivity (e.g., sites for electrophilic substitution) .

Advanced Research Questions

Q. How do substituent positions (chloro vs. fluoro) influence the compound’s stability and reactivity in cross-coupling reactions?

- Methodological Answer : Systematic studies using analogs (e.g., 1-chloro-2-(4-fluorophenoxy)benzene) reveal that meta-fluorine (3-fluorophenoxy) enhances steric stability but reduces electronic activation for SNAr due to weaker inductive effects compared to para-substituents. Compare reaction rates under identical conditions (e.g., Pd-catalyzed coupling) and monitor intermediates via <sup>19</sup>F NMR to quantify kinetic vs. thermodynamic control .

Q. What are the challenges in analyzing environmental degradation pathways of this compound, and how can they be addressed?

- Methodological Answer : Limited ecotoxicological data exist for this compound. To assess degradation:

- Photolysis : Expose to UV light (254 nm) in aqueous acetonitrile and track byproducts via LC-QTOF-MS. Compare with analogs (e.g., DDT derivatives) to hypothesize cleavage mechanisms .

- Soil mobility studies : Use HPLC to measure adsorption coefficients (Koc) in soil matrices, noting fluorine’s polarity impact .

- QSAR modeling : Predict bioaccumulation potential using logP values and substituent parameters .

Q. How can contradictory data on synthetic yields (e.g., 50% vs. higher yields) be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.